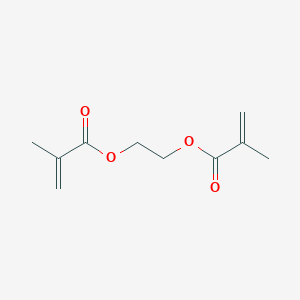

Ethylene glycol dimethacrylate

Cat. No. B180347

Key on ui cas rn:

12738-39-5

M. Wt: 198.22 g/mol

InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06215018B1

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

310 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

1200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Sn](C)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

10.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

5.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

catalyst

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

variable reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head, air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a side arm containing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mercury thermometer and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The air sparge rate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cyclohexane methanol azeotrope is removed via distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol is removed from the overhead

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing it with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess methyl methacrylate and cyclohexane are removed via distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the crude EGDMA is diluted with an equal weight of cyclohexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution is washed twice with 20% of its weight of 20%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cyclohexane is removed from the product by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 920 g | |

| YIELD: PERCENTYIELD | 93% | |

| YIELD: CALCULATEDPERCENTYIELD | 9282.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06215018B1

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

310 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

1200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Sn](C)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

10.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

5.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

catalyst

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

variable reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head, air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a side arm containing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mercury thermometer and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The air sparge rate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cyclohexane methanol azeotrope is removed via distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol is removed from the overhead

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing it with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess methyl methacrylate and cyclohexane are removed via distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the crude EGDMA is diluted with an equal weight of cyclohexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution is washed twice with 20% of its weight of 20%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cyclohexane is removed from the product by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 920 g | |

| YIELD: PERCENTYIELD | 93% | |

| YIELD: CALCULATEDPERCENTYIELD | 9282.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |